molecular formula C11H16O3 B13069974 5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione

5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione

Cat. No.: B13069974
M. Wt: 196.24 g/mol
InChI Key: SWIFOKYVKJLXIT-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a structural motif widely utilized in medicinal chemistry and agrochemical research. The compound features a cyclohexane-1,3-dione core substituted with a methyl group at the 5-position and a 2-methylpropanoyl (isobutyryl) group at the 2-position. Cyclohexane-1,3-dione derivatives are notable for their ability to chelate metal ions, particularly ferrous ions, which underpins their inhibitory activity against enzymes like 4-hydroxyphenylpyruvate deoxygenase (HPPD), a target for herbicides and pharmaceuticals .

For example, compound 5c (2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione) demonstrated potent anticancer activity against human breast adenocarcinoma (LC₅₀ = 10.3134 µg/ml) in in vitro studies .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H16O3/c1-6(2)11(14)10-8(12)4-7(3)5-9(10)13/h6-7,10H,4-5H2,1-3H3

InChI Key

SWIFOKYVKJLXIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions to form the cyclohexane structure.

    Substitution Reactions: The introduction of the methyl and 2-methylpropanoyl groups can be achieved through Friedel-Crafts acylation. This involves reacting cyclohexane-1,3-dione with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.

    Purification and Quality Control: Employing industrial-scale purification methods and rigorous quality control to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the acyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of cyclohexane-1,3-dione derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents Key Properties/Activities Reference
5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione 5-methyl, 2-isobutyryl Hypothesized metal chelation; potential enzyme inhibition (inferred from structural class)
Compound 5c 5,5-dimethyl, 2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl) Anticancer activity (LC₅₀ = 10.3134 µg/ml); strong binding affinity to cancer protein 2ZOQ
5,5-Dimethylcyclohexane-1,3-dione 5,5-dimethyl Used as a precursor in synthesis; no direct bioactivity reported
2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione 5,5-dimethyl, 2-(4-fluorophenylhydrazono) Synthesized via diazotization; potential as a β-diketonate ligand
5-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene 5-methyl, 2-isopropyl (non-dione structure: cyclohexa-1,3-diene) Structural isomer; distinct reactivity due to conjugated diene system

Key Research Findings and Implications

  • Structure-Activity Relationships :
    Substituents at the 2- and 5-positions critically influence bioactivity. For example:

    • Hydrophobic groups (e.g., bromophenyl in 5c ) enhance anticancer activity by improving target binding .
    • Methyl groups at the 5-position stabilize the dione structure and reduce synthetic complexity .
  • Limitations : Derivatives lacking substituents (e.g., unsubstituted cyclohexane-1,3-dione) often form complex mixtures, limiting their utility .

Biological Activity

5-Methyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione is a cyclohexane derivative characterized by its unique dione functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition. Its molecular formula is C12H16O2C_{12}H_{16}O_2, and it has a molecular weight of 196.24 g/mol. The structure features a cyclohexane ring with specific substitutions that enhance its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits enzyme inhibition capabilities , particularly against certain target enzymes involved in metabolic pathways. The dione functional groups play a crucial role in facilitating interactions with these enzymes, potentially blocking their active sites and inhibiting their functions.

Key Findings on Biological Activity

  • Enzyme Inhibition : Studies have shown that the compound may inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases.
  • Mechanism of Action : The presence of dione groups allows for hydrogen bonding and hydrophobic interactions with enzyme active sites, enhancing inhibitory effects.
  • Comparative Activity : The compound's activity has been compared to other similar compounds, revealing its unique properties that may confer greater efficacy.

1. Enzyme Inhibition Studies

A study conducted on the inhibitory activity of various cyclohexane-1,3-diones revealed that this compound had significant inhibitory effects on the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is critical in the biosynthesis of tyrosine and other phenolic compounds.

CompoundIC50 (μM)Reference
This compound0.18 ± 0.02
Sulcotrione (commercial herbicide)0.25 ± 0.02

The results indicate that the compound is slightly more potent than the commercial herbicide sulcotrione, suggesting its potential use as a herbicide or in agricultural applications.

2. Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was performed to identify key structural features contributing to the biological activity of cyclohexane derivatives:

  • Dione Functional Groups : Essential for enzyme binding.
  • Aliphatic Side Chains : Optimal length enhances binding affinity.
  • Substituents : Methyl and acyl groups influence overall activity.

Applications

The potential applications of this compound span across various fields:

  • Medicinal Chemistry : Development of new drugs targeting specific enzymes.
  • Agricultural Chemistry : Use as a herbicide due to its potent inhibitory effects on HPPD.

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